molecular formula C6H8N2O2 B12915099 N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide CAS No. 90238-00-9

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide

Katalognummer: B12915099
CAS-Nummer: 90238-00-9
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: QZPQAZCPFVEWFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide is an organic compound with the molecular formula C6H8N2O2. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It is known for its strong acidic properties and is used as an important intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide can be synthesized through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction involves thermal cyclization to form the desired product . Another method involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides in the presence of t-BuOK, leading to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further chemical synthesis or as intermediates in the production of other compounds .

Wissenschaftliche Forschungsanwendungen

N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-(2-Oxo-2,5-dihydro-1H-pyrrol-3-yl)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its strong acidic properties and solubility in organic solvents make it a valuable intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

90238-00-9

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

N-(5-oxo-1,2-dihydropyrrol-4-yl)acetamide

InChI

InChI=1S/C6H8N2O2/c1-4(9)8-5-2-3-7-6(5)10/h2H,3H2,1H3,(H,7,10)(H,8,9)

InChI-Schlüssel

QZPQAZCPFVEWFX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CCNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.